Desthienylethyl rotigotine

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

QC laboratories developing rotigotine ANDA methods face batch rejection when desthienylethyl rotigotine exceeds pharmacopoeial limits. Procure this certified EP Impurity B reference standard (CAS 101470-23-9) to ensure accurate quantification and regulatory compliance. • Official Ph. Eur./USP impurity; acceptance limits 0.15% (BP/Ph. Eur.) and 0.30% (USP) for raw material and transdermal patch • Critical for HPLC/UPLC method validation, system suitability, and batch release testing • ≥98% purity; traceable to EP CRS/USP RS; ships ambient globally

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 101470-23-9
Cat. No. B030786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthienylethyl rotigotine
CAS101470-23-9
Synonyms(-)-5-Hydroxy-N-n-propyl-2-aminotetralin;  (S)-(-)-5-Hydroxy-N-n-propyl-2-aminotetralin;  (S)-5,6,7,8-Tetrahydro-6-propylamino-1-naphthalenol;  Desthienylethyl Rotigotine
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCCNC1CCC2=C(C1)C=CC=C2O
InChIInChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3/t11-/m0/s1
InChIKeyVCYPZWCFSAHTQT-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desthienylethyl Rotigotine (CAS 101470-23-9): N-Desalkyl Metabolite of Rotigotine and Official Pharmacopoeial Impurity B for Pharmaceutical Quality Control


Desthienylethyl rotigotine (CAS 101470-23-9), chemically designated as (6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol, is the N-desthienylethyl metabolite of the non-ergoline dopamine agonist rotigotine [1]. It is officially classified as Rotigotine EP Impurity B by the European Pharmacopoeia (Ph. Eur.) and USP, serving as a critical reference standard for analytical method development, validation, and quality control (QC) in rotigotine drug substance and transdermal patch manufacturing [2]. This compound is not a therapeutic agent but a structural and metabolic marker essential for ensuring rotigotine purity and stability.

Why Rotigotine Metabolites and Impurities Cannot Be Interchanged: The Unique Identity of Desthienylethyl Rotigotine


Substituting desthienylethyl rotigotine with other rotigotine-related impurities (e.g., Impurity A, C) or generic dopamine agonists is scientifically invalid due to its distinct molecular identity, quantifiable metabolite fraction, and specific pharmacopoeial acceptance limits. Unlike other impurities which may arise from synthetic byproducts or stereoisomers, desthienylethyl rotigotine is a defined N-desalkyl metabolite with a unique CAS registry, exact mass, and a specified 0.15-0.30% limit in raw material and finished product specifications [1]. Furthermore, its quantitative excretion as a sulfate conjugate in urine (10-21% of absorbed dose) distinguishes it from other metabolic pathways and necessitates its specific use as a reference standard in bioanalytical and QC assays [2].

Quantitative Differentiation of Desthienylethyl Rotigotine: Evidence for Procurement and Analytical Selection


Official Pharmacopoeial Impurity B: Differentiated Specification Limits Across Compendia

Desthienylethyl rotigotine is designated as Official Impurity B in rotigotine monographs. Its acceptance limit in raw material is specified at 0.15% (BP, Ph. Eur.) and 0.30% (USP), while in transdermal patches the USP limit is 0.30% [1]. In contrast, other official impurities like Impurity A ((R)-rotigotine) have a uniform 0.15% limit across all compendia, and Impurity C (despropyl rotigotine) has a 0.20% (BP/Ph. Eur.) or 0.30% (USP) limit. This differential specification mandates the use of a certified desthienylethyl rotigotine reference standard for accurate quantification.

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Quantitative Urinary Metabolite Excretion: A Distinct 10-21% Fraction of Absorbed Rotigotine Dose

Following transdermal administration of rotigotine, N-desthienylethyl-rotigotine sulfate accounts for 10% to 21% of the absorbed dose excreted in urine, making it one of the four major urinary metabolites alongside rotigotine sulfate (16-22%), rotigotine glucuronide (11-15%), and N-despropyl-rotigotine sulfate (14-20%) [1]. Unconjugated rotigotine constitutes <1% of the absorbed dose. This distinct metabolite profile, quantified in a phase I clinical study, differentiates desthienylethyl rotigotine as a key biomarker for rotigotine metabolism and clearance.

Pharmacokinetics Drug Metabolism Bioanalysis

Comparative Dopamine Receptor Potency: Contextualization of Desthienylethyl Rotigotine's Activity

While direct receptor binding data for desthienylethyl rotigotine are not explicitly reported in primary literature, its parent compound, rotigotine, exhibits a distinct D1/D2/D3 agonist profile with pEC50 values of 9.6 ± 0.1 (D1), 10.4 ± 0.1 (D2), and 8.2 ± 0.2 (D3) [1]. In contrast, other non-ergot dopamine agonists like pramipexole and ropinirole show negligible D1 receptor activity (pEC50 <5) and lower potency at D2 (pramipexole: 9.1 ± 0.2; ropinirole: 8.5 ± 0.1) [1]. Desthienylethyl rotigotine, as the N-desalkyl metabolite, is reported to retain some pharmacological activity but is rapidly conjugated and inactivated [2]. Its structural modification (loss of the thienylethyl group) provides a critical comparator for structure-activity relationship (SAR) studies investigating the contribution of the N-substituent to D1 receptor activation.

Dopamine Receptor Pharmacology Structure-Activity Relationship Neuropharmacology

Short-Lived Activity and Rapid Conjugation: Defining the Metabolite's Transient Pharmacological Profile

Desthienylethyl rotigotine, along with N-despropyl-rotigotine, is reported to have short-lived activity as it is rapidly conjugated to inactive moieties, primarily sulfate and glucuronide conjugates [1]. This is in stark contrast to the parent drug, rotigotine, which exhibits sustained activity over 24 hours via continuous transdermal delivery, with a terminal half-life of 5-7 hours after patch removal [2]. The rapid conjugation and inactivation of desthienylethyl rotigotine underscore its role as an inactive metabolite, a critical distinction for toxicological and pharmacokinetic modeling.

Pharmacokinetics Drug Metabolism Metabolite Stability

Structural Differentiation: The Absence of the Thienylethyl Moiety Defines Analytical Specificity

Desthienylethyl rotigotine (C13H19NO; exact mass 205.1467 Da) differs structurally from rotigotine (C19H25NOS; exact mass 315.1657 Da) by the absence of the 2-thienylethyl group [1]. This mass difference of 110.0190 Da (thiophene-ethyl moiety) provides a clear and unambiguous differentiation in mass spectrometry-based analytical methods. In contrast, other rotigotine impurities like Impurity C (despropyl rotigotine, C17H23NOS, exact mass 289.1500 Da) and Impurity D (ethyl rotigotine, C18H23NOS, exact mass 301.1500 Da) have different mass shifts due to alternative N-alkyl chain modifications [1]. This unique mass signature enables selective and sensitive detection of desthienylethyl rotigotine in complex biological matrices and pharmaceutical formulations.

Analytical Chemistry Chromatography Mass Spectrometry

Renal Excretion Quantification: 3.5-4.2% of Absorbed Dose Excreted as Total Desthienylethyl Rotigotine

In a clinical pharmacokinetic study comparing Japanese and Caucasian subjects, total desthienylethyl rotigotine (presumably conjugated) accounted for 3.5% of the absorbed rotigotine dose excreted renally in Japanese subjects and 4.2% in Caucasian subjects [1]. In contrast, total N-despropyl-rotigotine excretion was 8.2% and 7.1%, respectively, and total rotigotine excretion was significantly higher. The arithmetic mean amount excreted (Ae0-24) for total N-desthienylethyl-rotigotine was 49.0 ± 42.3 µg in one study arm [2]. This quantitative ethnic comparison data underscores the need for population-specific metabolite quantification.

Pharmacokinetics Renal Clearance Metabolite Excretion

Validated Applications of Desthienylethyl Rotigotine in Pharmaceutical Development, Analytical Chemistry, and Metabolism Studies


Pharmaceutical Quality Control: Compendial Impurity Testing of Rotigotine Drug Substance and Transdermal Patches

Desthienylethyl rotigotine (Rotigotine EP Impurity B) is mandated as an official impurity in USP, Ph. Eur., and BP monographs for rotigotine. Its acceptance limits—0.15% in raw material (BP/Ph. Eur.) and 0.30% (USP raw material and transdermal patch)—are critical for batch release testing [1]. Quality control laboratories must procure a certified reference standard (e.g., EP CRS or USP RS) to develop and validate HPLC or UPLC methods for quantifying this impurity at specified thresholds. Failure to meet these limits results in batch rejection, making this standard non-negotiable for ANDA and commercial manufacturing.

Bioanalytical Method Development: LC-MS/MS Quantification of Rotigotine Metabolites in Clinical and Forensic Samples

Desthienylethyl rotigotine sulfate constitutes 10-21% of the absorbed rotigotine dose excreted in urine [1]. Its unique exact mass (205.1467 Da) and structural difference from rotigotine (mass shift of -110.0190 Da) make it a critical analyte for developing selective LC-MS/MS methods [2]. Bioanalytical laboratories performing therapeutic drug monitoring, pharmacokinetic studies, or forensic toxicology require a high-purity desthienylethyl rotigotine reference standard to generate accurate calibration curves and quantify this major metabolite in human plasma or urine.

Pharmacokinetic and Drug Metabolism (DMPK) Studies: Investigating N-Dealkylation Pathways and Species Differences

Desthienylethyl rotigotine is a primary N-desalkyl metabolite of rotigotine, formed via CYP2C19-mediated metabolism [1]. Its short-lived activity and rapid conjugation to inactive sulfate/glucuronide conjugates differentiate it from the parent drug's sustained dopaminergic activity [2]. DMPK scientists use desthienylethyl rotigotine as a reference standard to quantify N-dealkylation clearance pathways, assess interspecies differences in rotigotine metabolism, and evaluate the impact of CYP2C19 polymorphisms or drug-drug interactions on metabolite formation. Renal excretion data (3.5% in Japanese vs. 4.2% in Caucasian subjects) further supports population-specific DMPK modeling [3].

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: Probing the Role of the N-Thienylethyl Moiety in D1 Receptor Activation

Rotigotine is a unique non-ergot dopamine agonist with high D1 receptor potency (pEC50 9.6 ± 0.1), unlike pramipexole and ropinirole which are devoid of D1 activity (pEC50 <5) [1]. Desthienylethyl rotigotine, lacking the N-thienylethyl group, serves as a critical comparator compound in SAR studies to dissect the structural determinants of D1 receptor activation. Medicinal chemists can use this metabolite to design novel dopamine agonists with tailored D1/D2/D3 selectivity profiles for treating Parkinson's disease or other neurological disorders.

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